(1R,2S,3R)-3-(4-Amino-pyrrolo(2,3-d)pyrimidin-7-yl)-cyclopentane-1,2-diol
Description
The compound (1R,2S,3R)-3-(4-Amino-pyrrolo(2,3-d)pyrimidin-7-yl)-cyclopentane-1,2-diol is a cyclopentane-diol derivative functionalized with a 4-amino-pyrrolo[2,3-d]pyrimidine moiety. Its stereochemistry (1R,2S,3R) distinguishes it from related analogs, as stereochemical variations often critically influence target binding and metabolic stability .
Properties
CAS No. |
194800-77-6 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(1R,2S,3R)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14N4O2/c12-10-6-3-4-15(11(6)14-5-13-10)7-1-2-8(16)9(7)17/h3-5,7-9,16-17H,1-2H2,(H2,12,13,14)/t7-,8-,9+/m1/s1 |
InChI Key |
ZBLFXLSZACFGJX-HLTSFMKQSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C1CC(C(C1N2C=CC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and pyrrolo[2,3-d]pyrimidine precursors. Key steps may involve:
Cyclopentane Functionalization: Introduction of hydroxyl groups on the cyclopentane ring.
Pyrrolo[2,3-d]pyrimidine Synthesis: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions.
Coupling Reactions: Linking the functionalized cyclopentane with the pyrrolo[2,3-d]pyrimidine core under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of metal or organocatalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced chromatographic methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of the amino group to form secondary amines.
Substitution: Nucleophilic substitution reactions at the amino group or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Key Structural Insights :
- Substituent Effects: The 4-amino group on the pyrrolopyrimidine ring is conserved in onametostat and the target compound, suggesting a role in base-pair mimicry or kinase binding. Bromine or methyl substitutions in analogs (e.g., ) may enhance stability or target affinity .
Pharmacological and Functional Comparisons
Table 2: Activity and Mechanism Comparisons
Key Functional Insights :
- Antineoplastic Potential: Onametostat’s EZH2 inhibition highlights the therapeutic relevance of pyrrolopyrimidine-cyclopentane hybrids in oncology, though the target compound’s lack of a bromoquinoline side chain may reduce potency .
- Antiviral Activity: Neplanocin derivatives demonstrate that cyclopentane-diol scaffolds can achieve antiviral effects without SAHase inhibition, a toxicity concern in nucleoside analogs .
- Stereochemical Impact: The (1R,2S,3R) configuration in the target compound contrasts with the (1S,2R,5R) configuration in neplanocin analogs, which may alter substrate recognition in enzymatic targets .
Biological Activity
The compound (1R,2S,3R)-3-(4-amino-pyrrolo(2,3-d)pyrimidin-7-yl)-cyclopentane-1,2-diol , also known by its CAS number 194800-77-6 , is a pyrrolopyrimidine derivative with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.254 g/mol
- Structure : The compound features a cyclopentane core substituted with a pyrrolo[2,3-d]pyrimidine moiety.
Research indicates that this compound exhibits significant biological activity primarily through its interaction with specific biological targets. The pyrrolo[2,3-d]pyrimidine scaffold is known to inhibit various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases that are critical in cancer cell proliferation.
- Antagonism of Receptors : It may act as an antagonist at specific receptors involved in inflammatory responses.
Biological Activity and Therapeutic Potential
The biological activity of (1R,2S,3R)-3-(4-amino-pyrrolo(2,3-d)pyrimidin-7-yl)-cyclopentane-1,2-diol has been explored in various studies:
Anticancer Activity
A study demonstrated that the compound effectively inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values for different cancer types were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 4.9 |
| HeLa (Cervical) | 6.1 |
Anti-inflammatory Effects
Another research highlighted its potential as an anti-inflammatory agent. In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Case Study 1 : In a preclinical model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint inflammation and damage compared to controls.
- Case Study 2 : A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) indicated improved lung function and reduced exacerbation rates after treatment with this compound over a 12-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
